3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE
Description
3-Fluoro-4-(piperazin-1-yl)benzaldehyde (CAS: 883543-07-5) is a fluorinated aromatic aldehyde with a piperazine moiety at the para position relative to the aldehyde group. Its molecular formula is C₁₁H₁₃FN₂O, with a molecular weight of 208.23 g/mol . The compound’s structure combines a benzaldehyde core substituted with fluorine at the 3-position and a piperazine ring at the 4-position.
The SMILES notation (O=CC₁=CC=C(N₂CCNCC₂)C(F)=C₁) highlights its planar aromatic system and the flexibility of the piperazine ring, which contributes to its ability to interact with biological targets .
Properties
Molecular Formula |
C11H13FN2O |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-4-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2 |
InChI Key |
WWTQPJFMGTYHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE typically involves the reaction of 3-fluorobenzaldehyde with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the reaction. The use of high-purity starting materials and optimized reaction conditions can further improve the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: 3-Fluoro-4-(1-piperazinyl)benzoic acid.
Reduction: 3-Fluoro-4-(1-piperazinyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 3-FLUORO-4-(PIPERAZIN-1-YL)BENZALDEHYDE is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the piperazine ring allows it to form stable complexes with these targets, thereby modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Key Observations :
Critical Differences :
- AChE vs. GPCR Targeting : The parent compound’s derivatives bifurcate into enzyme inhibitors (e.g., ) or receptor modulators (e.g., ), depending on appended functional groups.
- Imaging vs. Therapeutics : Piperazinyl benzaldehydes with styryl groups (e.g., ) prioritize optical properties over bioactivity, unlike thiazolylhydrazones .
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